Methyl 3-methoxy-5-methylbenzoate
Description
Contextualization within Substituted Benzoate (B1203000) Ester Chemistry
Substituted benzoate esters are a broad and significant class of organic compounds. They are derivatives of benzoic acid and are characterized by the presence of an ester functional group (−COOR) and one or more substituents on the benzene (B151609) ring. wikipedia.orgmdpi.com The nature and position of these substituents, which can be electron-donating or electron-withdrawing, profoundly influence the molecule's electronic properties, reactivity, and biological activity. byjus.com
The fundamental reaction for their formation is the Fischer esterification, where a carboxylic acid (benzoic acid derivative) reacts with an alcohol in the presence of an acid catalyst. youtube.com Methyl 3-methoxy-5-methylbenzoate fits into this class as a methyl ester with two electron-donating groups (methoxy and methyl) at the meta positions relative to the ester group. This substitution pattern is crucial in directing the compound's reactivity in further chemical transformations. wikipedia.orgbyjus.com
Significance in Contemporary Organic Synthesis
In organic synthesis, substituted benzoate esters like this compound serve as versatile intermediates. The ester group can undergo various transformations, such as hydrolysis back to the carboxylic acid, reduction to a primary alcohol, or reaction with Grignard reagents to form tertiary alcohols. fiveable.me The aromatic ring itself is amenable to electrophilic substitution reactions, with the existing methoxy (B1213986) and methyl groups directing incoming electrophiles. wikipedia.org
While specific high-volume applications for this compound are not extensively documented in mainstream literature, its structural motifs are found in more complex molecules. For instance, the synthesis of various biologically active compounds often involves the strategic construction of substituted aromatic rings, where compounds like this compound could serve as a key building block. A common synthetic route to this compound would involve the esterification of 3-methoxy-5-methylbenzoic acid. This precursor itself can be derived from other commercially available materials, highlighting the multi-step synthetic pathways common in organic chemistry.
Role in Medicinal Chemistry and Biological Activity Investigations
The benzoate ester framework is a common scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities. rsc.org For example, derivatives of substituted benzoic acids have been identified as potent inhibitors of enzymes like protein phosphatase Slingshot, which has therapeutic potential in cancer treatment. nih.gov Furthermore, the design of local anesthetics has utilized benzoate ester structures as lead compounds. rsc.org
Although direct biological studies on this compound are limited, its structural relatives have shown notable activity. For example, methyl hydroxy-methoxybenzoates have been investigated for their antifeedant properties against pests like the pine weevil. diva-portal.org The presence of methoxy and methyl groups can influence a molecule's lipophilicity and its ability to interact with biological targets. The specific substitution pattern of this compound makes it a candidate for inclusion in screening libraries for drug discovery, where its potential as an inhibitor, agonist, or antagonist for various biological targets could be explored. The development of novel benzoate-based molecules for applications in optoelectronics also demonstrates the versatility of this chemical class, with methyl benzoate moieties acting as effective acceptor units in fluorescent emitters. researchgate.net
Overview of Advanced Research Methodologies
The characterization of this compound and related compounds relies on a suite of advanced analytical techniques. These methods are essential for confirming the structure, purity, and properties of newly synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for elucidating the precise structure of organic molecules. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the ring methyl protons, with their chemical shifts and splitting patterns confirming their relative positions. bohrium.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) group of the ester, typically around 1720 cm⁻¹, as well as C-O stretching frequencies for the ester and ether linkages, and signals corresponding to the aromatic ring. scirp.org
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. rsc.orgscirp.org
Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for separating the compound from reaction mixtures and assessing its purity. mdpi.com
Table 2: Spectroscopic Characterization Methods for Benzoate Esters
| Technique | Information Provided | Typical Application |
|---|---|---|
| ¹H and ¹³C NMR | Detailed structural information, connectivity of atoms. | Structure elucidation and confirmation. bohrium.com |
| Infrared (IR) | Identification of functional groups (e.g., C=O, C-O). | Confirmation of ester and ether presence. scirp.org |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Molecular formula determination. rsc.org |
| HPLC/GC | Purity assessment and separation from mixtures. | Quality control and reaction monitoring. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(10(11)13-3)6-9(5-7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZNMWJDXUEMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550749 | |
| Record name | Methyl 3-methoxy-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108593-44-8 | |
| Record name | Methyl 3-methoxy-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for Methyl 3 Methoxy 5 Methylbenzoate and Its Analogues
Esterification Reactions for Methyl Benzoate (B1203000) Formation
The formation of the methyl ester group is a fundamental step in the synthesis of methyl 3-methoxy-5-methylbenzoate. This is typically achieved through the esterification of the corresponding carboxylic acid.
Acid-Catalyzed Approaches Utilizing Methanol (B129727)
Fischer-Speier esterification is a classic and widely used method for preparing esters. This reaction involves treating a carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. chegg.comyoutube.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. chegg.comyoutube.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. researchgate.netcabidigitallibrary.orgguidechem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. cabidigitallibrary.org Lewis acids, such as those based on zirconium and titanium, have also been developed as effective catalysts for the esterification of benzoic acids with methanol. mdpi.com
Esterification of Corresponding Benzoic Acid Derivatives
The direct esterification of 3-methoxy-5-methylbenzoic acid with methanol provides a straightforward route to the target compound. This transformation follows the general principles of acid-catalyzed esterification.
In a broader context, the synthesis of various methyl benzoate analogues often starts with the corresponding substituted benzoic acids. For instance, the synthesis of methyl p-hydroxybenzoate is achieved by the esterification of p-hydroxybenzoic acid with methanol. cabidigitallibrary.orggoogle.com Similarly, other hydroxy-methoxybenzoate isomers can be prepared from the corresponding dihydroxybenzoic acids through a sequence of esterification and regioselective O-methylation. diva-portal.org
Aromatic Substituent Introduction and Transformation
The specific arrangement of substituents on the benzene (B151609) ring of this compound requires precise control over the regioselectivity of the reactions used to introduce them.
Regioselective Alkylation and Methylation Methodologies (e.g., Friedel-Crafts)
The Friedel-Crafts alkylation is a powerful method for introducing alkyl groups onto an aromatic ring. masterorganicchemistry.comyoutube.comkhanacademy.org This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.comyoutube.com The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like species that then acts as the electrophile in the aromatic substitution. youtube.com
However, a significant challenge in Friedel-Crafts alkylation is controlling regioselectivity, as the introduction of an electron-donating alkyl group can activate the ring towards further alkylation. Additionally, carbocation rearrangements can occur, leading to isomeric products. masterorganicchemistry.comkhanacademy.org For the synthesis of a specific isomer like this compound, direct Friedel-Crafts alkylation might not be the most efficient route due to these potential issues.
A more controlled approach often involves the methylation of a pre-existing phenolic group. For example, the synthesis of methyl 3-methoxy-4-methylbenzoate can be achieved by the methylation of methyl 3-hydroxy-4-methylbenzoate. google.com This highlights the importance of starting with a suitably substituted precursor to achieve the desired regiochemistry.
Introduction of Amine Functionality via Nitration-Reduction Sequences
The introduction of an amine group onto a methyl benzoate framework is typically accomplished through a two-step nitration and reduction sequence.
Nitration: The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution. rsc.orgmnstate.edu The reaction is carried out using a nitrating mixture, which is typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgaiinmr.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com
The ester group of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming nitro group to the meta position. rsc.orgechemi.com This regioselectivity results in the formation of methyl 3-nitrobenzoate as the major product. rsc.orgaiinmr.com
| Reactant | Reagents | Product | Key Observation |
|---|---|---|---|
| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | The electron-withdrawing ester group directs nitration to the meta position. rsc.orgechemi.com |
Reduction: The subsequent reduction of the nitro group to an amine group can be achieved using various reducing agents. Common methods include the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). sciencemadness.org Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) is also a highly effective and clean method for this transformation, yielding methyl 3-aminobenzoate (B8586502) quantitatively. sciencemadness.org
While the reduction of a nitro group to an amino group is a thermodynamically favorable reaction, some biological systems utilize alternative pathways. oup.comoup.comresearchgate.net For instance, certain bacteria can reduce 4-nitrobenzoate (B1230335) to 4-hydroxylaminobenzoate, which is then converted to other intermediates rather than proceeding to 4-aminobenzoate. oup.comoup.com
| Reactant | Reagents/Catalyst | Product | Reaction Type |
|---|---|---|---|
| Methyl 3-nitrobenzoate | Fe/HCl or Sn/HCl | Methyl 3-aminobenzoate | Metal-acid reduction |
| Methyl 3-nitrobenzoate | H₂, Pd/C | Methyl 3-aminobenzoate | Catalytic hydrogenation sciencemadness.org |
Methoxy (B1213986) Group Functionalization (e.g., Etherification, Demethylation)
The manipulation of methoxy groups, either through their formation (etherification) or cleavage (demethylation), is a crucial aspect of synthesizing various substituted benzoates.
Etherification: The formation of a methoxy group is typically achieved through the Williamson ether synthesis or by using methylating agents like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). tandfonline.com This approach is particularly useful for converting a hydroxyl group on the aromatic ring to a methoxy group, as seen in the synthesis of methyl 3-methoxy-5-(methoxycarbonyl)benzoate from methyl 3-hydroxy-5-(methoxycarbonyl)benzoate. tandfonline.com
Demethylation: The cleavage of an aryl methyl ether to the corresponding phenol (B47542) is known as demethylation. This transformation can be challenging and often requires harsh reaction conditions. chem-station.com Common reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.comgoogle.com
The choice of demethylating agent can sometimes allow for regioselective cleavage. For example, certain cytochrome P450 enzymes can selectively demethylate the para-methoxy group in dimethoxybenzoic acids. rsc.orgrsc.org In chemical synthesis, regioselective demethylation can also be achieved under specific conditions. For instance, using an excess of an alkali hydroxide (B78521) in ethylene (B1197577) glycol has been reported to selectively demethylate the 4-methoxy group in 3,4,5-trimethoxybenzoic acid. google.com
Halogenation and Derivatization Strategies
The functionalization of the this compound framework often begins with halogenation or other derivatization reactions to introduce reactive handles for further synthesis. The aromatic ring and the methyl group are both potential sites for such modifications.
Strategies for derivatization primarily involve reactions on the aromatic ring or the benzylic methyl group. For instance, chlorination of related substituted benzoic acids can be achieved using various chlorination reagents in the presence of initiators like benzoyl peroxide. google.com One documented approach involves the reaction of 2-amino-3-methylbenzoic acid with a chlorinating agent to produce 2-amino-3-methyl-5-chlorobenzoic acid, demonstrating a method for introducing a halogen to the aromatic ring. google.com
Another key strategy is the derivatization of the methyl group. While direct halogenation of the methyl group on this compound is not extensively detailed, related transformations are common. For example, the conversion of a methyl group to a bromomethyl group (-CH2Br) using reagents like N-Bromosuccinimide (NBS) with a radical initiator is a standard method that creates a highly reactive site for nucleophilic substitution. This allows for the coupling of the benzoate moiety with other molecules.
Furthermore, derivatization can be achieved through reactions involving the ester group or by modifying the methoxy group, although these are less common starting points for building complex structures compared to C-C bond formation via halogenated intermediates.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Aromatic Chlorination | Chlorination reagent, Benzoyl Peroxide | Chloro-substituted benzoic acid | google.com |
| Nitration | Nitric Acid | Nitro-substituted benzoic acid | google.com |
Stereoselective and Regioselective Synthesis of Advanced Derivatives
The true synthetic utility of this compound and its parent acid is realized in its use as a building block for advanced, multi-ring structures. The substituent pattern greatly influences the regioselectivity of these cyclization and fusion reactions.
Synthesis of Polycyclic Architectures (e.g., Phthalides, Naphthoquinones)
Phthalides: The formation of phthalides (isobenzofuran-1(3H)-ones) from substituted benzoic acids is a well-established route to creating bicyclic lactones. Research has specifically investigated the formation of phthalides from 5-methoxy-3-methylbenzoic acid. cdnsciencepub.comumanitoba.ca Condensation of 5-methoxy-3-methylbenzoic acid with formaldehyde (B43269) and hydrochloric acid in glacial acetic acid can yield different products depending on the reaction time. cdnsciencepub.com A short heating period of about two minutes results in the formation of 6-methoxy-4-methylphthalide. cdnsciencepub.com Longer reaction times can lead to subsequent chloromethylation of the phthalide (B148349) products. cdnsciencepub.com The orientation of the phthalide ring formation is a critical aspect, with two possible isomers, 6-methoxy-4-methylphthalide and the unisolated 4-methoxy-6-methylphthalide, being considered. cdnsciencepub.com
Naphthoquinones: The core structure of this compound is also a precursor to naphthoquinone derivatives, which are significant for their biological activities. A key example is the synthesis of methyl 2-(5-hydroxy-1,4-naphthoquinon-2-yl)-3-methoxy-5-methylbenzoate. prepchem.com This complex molecule is formed by first preparing the corresponding 2-(5-hydroxy-1,4-naphthoquinon-2-yl)-3-methoxy-5-methylbenzoic acid, which is then esterified. prepchem.com The final esterification step is achieved by treating the acid with a diethyl ether solution of diazomethane (B1218177) in methanol at room temperature, yielding the target naphthoquinone-substituted methyl benzoate. prepchem.com
| Starting Material | Product Architecture | Key Reagents | Reported Yield | Reference |
| 5-methoxy-3-methylbenzoic acid | Phthalide (6-methoxy-4-methylphthalide) | Formaldehyde, HCl, Acetic Acid | Not specified | cdnsciencepub.com |
| 2-(5-hydroxy-1,4-naphthoquinon-2-yl)-3-methoxy-5-methylbenzoic acid | Naphthoquinone Derivative | Diazomethane, Methanol | ~50% (from acid) | prepchem.com |
Formation of Hybrid Molecules and Fused Ring Systems
Beyond simple bicyclic systems, the benzoate scaffold can be incorporated into larger, more complex fused ring systems and hybrid molecules. These syntheses leverage the existing functional groups to build intricate molecular architectures. For example, methods for creating fused ring systems often involve intramolecular cyclization reactions. While not starting directly from this compound, the synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol showcases a relevant transformation where oxidation and concomitant lactonization occur in one pot to form the fused phthalide ring. researchgate.net
The biosynthesis of the antitumor antibiotic azinomycin B highlights the natural occurrence and importance of the 3-methoxy-5-methylnaphthoic acid moiety. rsc.org In this biological pathway, a polyketide synthase forms a 5-methyl-naphthoic acid intermediate, which is then regiospecifically hydroxylated and subsequently O-methylated to create the 3-methoxy-5-methylnaphthoic acid unit before its incorporation into the final complex molecule. rsc.org This biosynthetic strategy provides inspiration for laboratory syntheses of complex natural product analogues.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the efficiency and yield of synthetic transformations. This is particularly important when dealing with multi-step syntheses of complex molecules.
In the synthesis of the naphthoquinone derivative, the final esterification step was performed under mild conditions at room temperature using diazomethane, followed by purification via silica (B1680970) gel chromatography to isolate the product. prepchem.com The reported yield for this specific step was approximately 50%, converting the precursor acid to the final methyl ester. prepchem.com
For the formation of phthalides from 5-methoxy-3-methylbenzoic acid, the reaction outcome was highly dependent on the heating period. cdnsciencepub.com A brief, 2-minute heating period was optimal for producing 6-methoxy-4-methylphthalide, while longer heating led to different, chloromethylated side products. cdnsciencepub.com This demonstrates that precise control over reaction time is a key optimization parameter.
In more general terms, the synthesis of phthalides can be achieved through various modern catalytic methods. These include palladium-catalyzed reactions, electrochemical C-H lactonization, and ruthenium-catalyzed asymmetric transfer hydrogenation, all of which aim to improve yields and selectivity. organic-chemistry.org Similarly, the esterification of benzoic acids can be optimized using various catalysts, including solid acid catalysts, to improve yields and facilitate product recovery compared to traditional methods using mineral acids like sulfuric acid.
| Reaction | Parameter Optimized | Conditions | Outcome | Reference |
| Phthalide Synthesis | Reaction Time | 2 minutes heating | Formation of 6-methoxy-4-methylphthalide | cdnsciencepub.com |
| Phthalide Synthesis | Reaction Time | >20 minutes heating | Formation of chloromethylated derivatives | cdnsciencepub.com |
| Esterification to Naphthoquinone Derivative | Reagent/Purification | Diazomethane, Silica Gel Chromatography | ~50% yield of pure product | prepchem.com |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Methoxy 5 Methylbenzoate
Oxidation Pathways and Derivative Formation (e.g., Quinones)
The oxidation of Methyl 3-methoxy-5-methylbenzoate is not extensively detailed in readily available literature, suggesting the aromatic core possesses a degree of stability against oxidative degradation under typical conditions. The electron-rich nature of the benzene (B151609) ring, due to the methoxy (B1213986) and methyl substituents, might make it susceptible to strong oxidizing agents, though such reactions could lead to ring cleavage rather than controlled quinone formation.
In related structures, such as (3-Methoxy-5-methylphenyl)methanol, oxidation is known to convert the alcohol functionality into an aldehyde or a carboxylic acid. While this involves a different functional group, it highlights the reactivity of the benzylic position. For this compound itself, oxidation would likely target the side-chain methyl group under harsh conditions, potentially converting it to a carboxylic acid, or affect the aromatic ring if forcing conditions are used. There is no specific evidence found for the formation of quinone derivatives from this compound.
Reduction Processes Leading to Varied Functionalities (e.g., Amino Benzoates, Benzyl (B1604629) Alcohols)
The reduction of the ester group in this compound is a well-established transformation. The ester is readily reduced to the corresponding primary alcohol, (3-methoxy-5-methylphenyl)methanol. This reaction is a cornerstone of synthetic pathways utilizing this compound and is typically achieved with high yields.
Commonly employed reducing agents for this purpose include powerful hydride reagents.
Table 1: Reagents for the Reduction of this compound
| Product | Reagent | Reaction Type |
| (3-methoxy-5-methylphenyl)methanol | Lithium aluminum hydride (LiAlH₄) | Ester Reduction |
| (3-methoxy-5-methylphenyl)methanol | Sodium borohydride (B1222165) (NaBH₄) | Ester Reduction |
This reduction is a favored method due to its straightforward nature and efficiency. The formation of other reduced functionalities, such as amino benzoates, would require the presence of a reducible group like a nitro substituent, which is not present in the parent molecule. Therefore, such derivatives must be prepared through a multi-step synthesis involving nitration followed by reduction.
Nucleophilic and Electrophilic Substitution Reactions at Aromatic and Ester Centers
Nucleophilic Substitution at the Ester Center: this compound serves as a key electrophilic precursor in several documented synthetic routes, undergoing nucleophilic attack at the ester's carboxylate carbon. This reactivity is central to its use in the synthesis of complex heterocyclic molecules with applications in medicinal chemistry.
In notable examples, the ester reacts with a carbanion generated from an activated methylene (B1212753) group. For instance, treatment of 2-chloro-4-methylpyridine (B103993) or 2,4-dichloro-6-methylpyrimidine (B20014) with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) generates a potent nucleophile that attacks the ester. google.comscispace.com This reaction displaces the methoxy group and forms a new carbon-carbon bond, leading to the formation of a β-keto-pyrimidine or a related ketone, which can then be used in further cyclization reactions. google.comscispace.com
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile Source | Base | Solvent | Product Type | Reference |
| 2-chloro-4-methylpyridine | LHMDS | THF | Ketone | google.com |
| 2,4-dichloro-6-methylpyrimidine | LHMDS | THF | α,β-unsaturated ketone | scispace.com |
Electrophilic Substitution at the Aromatic Center: While specific examples of electrophilic aromatic substitution on this compound are not prominent in the surveyed literature, the directing effects of the existing substituents allow for strong predictions of its behavior. The ring is activated by two electron-donating groups: a strong activating methoxy group (-OCH₃) and a weak activating methyl group (-CH₃).
Both are ortho, para-directors. The positions ortho to the methoxy group are C2 and C4, and the para position is C6. The positions ortho to the methyl group are C4 and C6, and the para position is C2. Therefore, all three available positions on the ring (C2, C4, and C6) are activated. The C2 and C6 positions are sterically unhindered, while the C4 position is situated between the two existing substituents. The methoxy group is the more powerful activating group, and thus electrophilic attack is most likely to be directed to its ortho and para positions, suggesting that substitution would preferentially occur at the C2, C4, and C6 positions.
Hydrolysis and Transesterification Kinetics
This compound can undergo hydrolysis to yield 3-methoxy-5-methylbenzoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. Similarly, it is susceptible to transesterification, where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst.
Computational Chemistry Approaches to Reaction Mechanisms
Modern computational methods are invaluable for elucidating the complex mechanisms of organic reactions. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not widely published, the approaches used for related systems demonstrate their potential applicability.
Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways. For the reactions involving this compound, DFT could be used to:
Model the nucleophilic attack on the ester carbonyl, calculating the energy profile of the reaction, including the tetrahedral intermediate and the transition states for its formation and collapse.
Predict the regioselectivity of electrophilic aromatic substitution by calculating the energies of the potential sigma-complex intermediates, thereby confirming the directing effects of the methoxy and methyl groups.
Investigate the energetics of the multi-step synthesis of pyrimidine (B1678525) derivatives, helping to rationalize the observed product yields and reaction conditions.
In studies on complex derivatives synthesized from this ester, DFT has been used to analyze molecular geometries and electronic properties, underscoring its relevance in this chemical space.
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost. These methods could be applied to critical points along a reaction coordinate that has been mapped out using DFT. For instance, ab initio calculations could refine the energies of transition states and intermediates in the nucleophilic substitution or hydrolysis of this compound. In related organic systems, ab initio methods have been used alongside DFT to provide a more complete picture of reaction barriers and mechanisms.
Analysis of Proton Transfer Dynamics and Catalytic Effects (e.g., Aminolysis)
Proton transfer is a fundamental process in many reactions involving esters, including aminolysis. The aminolysis of an ester is the reaction with an amine to form an amide and an alcohol. This reaction is often subject to catalysis.
Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shed light on the mechanistic pathways, which can be extrapolated to this compound. nih.gov These studies indicate that the reaction can proceed through either a concerted or a stepwise mechanism, with both pathways having similar activation energies. nih.gov
A crucial aspect of this reaction is the role of general base catalysis. The presence of a base, even a second molecule of the amine reactant, can significantly lower the activation energy of the reaction by facilitating proton transfer processes. nih.gov In the case of this compound, the aminolysis would involve the nucleophilic attack of an amine on the carbonyl carbon, followed by the elimination of methanol. A general base catalyst would assist by deprotonating the attacking amine in the transition state, thereby increasing its nucleophilicity, and by protonating the leaving methoxy group.
The reaction mechanism for the general-base-catalyzed aminolysis of methyl benzoate is believed to be a neutral stepwise process. nih.gov This suggests that for this compound, the reaction would likely proceed through a tetrahedral intermediate.
The electronic nature of the substituents on the benzene ring of this compound influences the reactivity of the ester group. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction, with the resonance effect typically being dominant. The methyl group is a weak electron-donating group through induction. Both substituents, being meta to the ester group, will have a less direct electronic influence compared to ortho or para substituents. However, their combined electron-donating effect will slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted methyl benzoate, potentially slowing down the rate of nucleophilic attack.
Table 1: Calculated Activation Energies for the Aminolysis of Methyl Benzoate with Ammonia
| Mechanistic Pathway | Activation Energy (kcal/mol) |
| Concerted | 48.2 |
| Stepwise (uncatalyzed) | 49.0 |
| Stepwise (base-catalyzed) | 30.7 |
This data is based on computational studies of methyl benzoate and serves as an illustrative example. Actual values for this compound may vary.
Studies on Regioselectivity and Stereoselectivity in Chemical Transformations
The regioselectivity of reactions involving this compound is primarily dictated by the directing effects of the methoxy and methyl substituents on the aromatic ring. Stereoselectivity would become a factor in reactions that introduce a new chiral center.
In electrophilic aromatic substitution reactions, the methoxy group is a strong activating and ortho-, para-directing group. The methyl group is also an activating and ortho-, para-directing group. In this compound, the substituents are meta to each other. The directing effects of both groups will reinforce each other, directing incoming electrophiles to the positions ortho and para to the methoxy group and ortho to the methyl group.
Specifically, the positions ortho to the methoxy group (C2 and C6) and the position para to the methoxy group (which is occupied by the methyl group) are activated. The position ortho to the methyl group (C4 and C6) is also activated. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. Steric hindrance from the existing substituents may influence the relative rates of substitution at these positions.
For instance, in a nitration reaction, which involves an electrophilic attack by the nitronium ion (NO₂⁺), the major products would be expected to be Methyl 2-nitro-3-methoxy-5-methylbenzoate, Methyl 4-nitro-3-methoxy-5-methylbenzoate, and Methyl 6-nitro-3-methoxy-5-methylbenzoate. The exact ratio of these products would depend on the specific reaction conditions.
Stereoselectivity is not an inherent feature of reactions involving the achiral molecule this compound unless a chiral reagent or catalyst is used, or a new stereocenter is created. For example, if the ester were to be reduced to an alcohol and then subjected to a reaction that creates a new chiral center, the stereoselectivity of that subsequent reaction would need to be considered. However, for most common transformations of the ester or the aromatic ring, stereoselectivity is not a primary consideration.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Activating/Deactivating Effect | Expected Product |
| C2 | Activated (ortho to methoxy) | Methyl 2-substituted-3-methoxy-5-methylbenzoate |
| C4 | Activated (para to methoxy, ortho to methyl) | Methyl 4-substituted-3-methoxy-5-methylbenzoate |
| C6 | Activated (ortho to methoxy, ortho to methyl) | Methyl 6-substituted-3-methoxy-5-methylbenzoate |
Biological Activity and Molecular Pharmacology Research
Enzymatic Inhibition Studies and Mechanisms of Action
Direct enzymatic inhibition studies specifically targeting Methyl 3-methoxy-5-methylbenzoate are not extensively documented in publicly available literature. However, research into the biosynthesis of structurally similar natural products offers insight into enzymes that interact with the 3-methoxy-5-methyl-substituted aromatic moiety.
In the biosynthesis of the potent antitumor antibiotic Azinomycin B, a key component is the 3-methoxy-5-methylnaphthoic acid (NPA) moiety. rsc.org The formation of this structure involves a series of enzymatic steps that are highly specific. Initially, a P450 hydroxylase, known as AziB1, performs a regiospecific hydroxylation at the C3 position of the 5-methyl-NPA precursor. rsc.org Following this, the resulting hydroxyl group is methylated by an O-methyltransferase, AziB2, to create the final 3-methoxy functionality. rsc.org The di-domain non-ribosomal peptide synthetase (NRPS) AziA1 then specifically recognizes and incorporates this 3-methoxy-5-methyl-NPA to initiate the assembly of the Azinomycin B backbone. rsc.org
These findings highlight a set of enzymes that specifically recognize and process the 3-methoxy-5-methyl aromatic structure. This suggests that this compound could potentially act as a substrate or inhibitor for this or analogous enzyme systems, such as P450 hydroxylases and O-methyltransferases, in other organisms. However, dedicated studies are required to confirm such interactions.
Antimicrobial Activity Investigations
While direct studies on the antimicrobial properties of this compound are limited, research on related benzoate (B1203000) esters and methoxy-substituted compounds suggests potential activity. Methyl 3,4,5-trimethoxybenzoate, for instance, has been investigated for its antimicrobial effects. ontosight.ai
There is currently a lack of specific data on the efficacy of this compound against particular bacterial strains. However, related compounds have shown activity against Gram-positive bacteria. For example, a study on 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC), another molecule containing a methoxy (B1213986) group, demonstrated significant inhibitory effects against Staphylococcus aureus, including its ability to remove preformed biofilms. nih.gov This indicates that methoxy-containing compounds can possess potent antibacterial properties.
No studies investigating the synergistic effects of this compound with other antimicrobial agents are currently available. The combined use of natural or synthetic compounds with conventional antibiotics is a recognized strategy to combat drug-resistant pathogens, often resulting in enhanced efficacy and a lower likelihood of resistance development. nih.govnih.gov Future research could explore whether this compound exhibits such synergistic potential.
The precise mechanisms by which this compound might inhibit microbial biosynthetic pathways have not been elucidated. However, research on related compounds provides plausible targets. A study on the methoxy-containing compound 4-methoxy-1-methyl-2-oxopyridine-3-carbamide found that it could kill S. aureus by inhibiting key enzymes involved in cell wall formation, RNA biosynthesis, and protein maturation. nih.gov
The specific enzymes inhibited by this related compound in S. aureus are detailed in the table below. This suggests that a potential avenue of investigation for this compound could be its effect on similar essential microbial enzymes.
| Enzyme Target | Biosynthetic Pathway | Organism | Reference |
| UDP-MurNAc-pentapeptide (MurF) | Cell Wall Formation | S. aureus | nih.gov |
| Peptidyl Deformylase (PDF) | Protein Maturation | S. aureus | nih.gov |
| Uridine Monophosphate Kinase (UMPK) | RNA Biosynthesis | S. aureus | nih.gov |
Interaction with Cellular Receptors and Modulation of Signaling Pathways
There is currently no specific information available in the scientific literature regarding the interaction of this compound with cellular receptors or its ability to modulate signaling pathways. Research on compounds with similar structures has explored their potential as inhibitors of kinases, which are critical enzymes in cell signaling. ontosight.ai However, dedicated studies are necessary to determine if this compound has any such activity.
Antioxidant Properties and Cellular Protection Mechanisms
Phenolic compounds play a significant role in preventing diseases linked to oxidative stress, and their antioxidant activity is influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring. nih.govnih.gov Methoxy groups are known to enhance the antioxidant activity of phenolic acids by donating electrons, which helps to stabilize free radicals. nih.gov For example, studies on various benzoic acid derivatives have shown that the presence of methoxy groups can significantly increase the radical scavenging ability of the molecule. nih.gov
Antifeedant Activity in Pest Management Research
While direct studies on the antifeedant properties of this compound are not extensively documented, research on closely related methyl hydroxy-methoxybenzoate isomers provides significant insights into its potential efficacy. Antifeedants are compounds that deter feeding by insects without killing them, offering an environmentally conscious alternative to conventional insecticides.
A notable study investigated the antifeedant effects of ten isomers of methyl hydroxy-methoxybenzoate against the pine weevil, Hylobius abietis, a major pest in European forestry. lookchem.comresearchgate.net The pine weevil causes significant economic damage by feeding on the bark of conifer seedlings. researchgate.netontosight.ai The research demonstrated that the positioning of hydroxyl and methoxy groups on the benzoate ring dramatically influences the antifeedant activity. lookchem.comresearchgate.net
The most potent compound identified in the study was methyl 2-hydroxy-3-methoxybenzoate, which exhibited a complete feeding deterrence (antifeedant index of 100) after 6 hours and a high index of 85 after 24 hours. lookchem.com In contrast, other isomers showed varied or weak effects. researchgate.netlookchem.com For instance, methyl 4-hydroxy-2-methoxybenzoate and methyl 5-hydroxy-2-methoxybenzoate showed little to no activity after 24 hours. lookchem.com This suggests that specific structural configurations are crucial for the biological activity of these compounds.
Further research into the repellent properties of benzoate analogs against the common bed bug, Cimex lectularius, found that methyl 3-methoxybenzoate (a closely related compound lacking the 5-methyl group) exhibited significant, long-lasting repellency, even at 7 days post-application. nih.gov This finding underscores the potential of methoxy-substituted benzoates as effective insect behavior-modifying chemicals.
Interactive Data Table: Antifeedant Activity of Methyl Hydroxy-Methoxybenzoate Isomers against H. abietis lookchem.com
| Compound | Antifeedant Index (after 6h) | Antifeedant Index (after 24h) |
| Methyl 2-hydroxy-3-methoxybenzoate | 100 | 85 |
| Methyl 2-hydroxy-4-methoxybenzoate | 100 | 52 |
| Methyl 2-hydroxy-5-methoxybenzoate | 93 | 56 |
| Methyl 3-hydroxy-2-methoxybenzoate | 100 | 66 |
| Methyl 3-hydroxy-4-methoxybenzoate | 69 | 32 |
| Methyl 4-hydroxy-2-methoxybenzoate | 69 | 4 (ns) |
| Methyl 4-hydroxy-3-methoxybenzoate | 56 | 22 |
| Methyl 5-hydroxy-2-methoxybenzoate | 4 (ns) | -3 (ns) |
| Methyl 3-methoxy-4-hydroxybenzoate | 69 | 32 |
| Methyl 2,3-dihydroxybenzoate | Not specified | Not specified |
| (Note: 'ns' indicates not significant. The table is adapted from data presented in the study.) |
Given these findings, it is plausible that this compound could exhibit antifeedant or repellent properties. The presence of the 3-methoxy group is a feature in some active compounds, and the addition of a 5-methyl group could further modulate its lipophilicity and interaction with insect receptors. Specific bioassays on this compound are required to confirm its activity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
The systematic investigation of how a chemical's structure relates to its biological effect is fundamental to designing more potent and selective compounds.
Structure-Activity Relationship (SAR)
SAR studies on methyl hydroxy-methoxybenzoate isomers have revealed key structural requirements for antifeedant activity against the pine weevil. lookchem.comresearchgate.net A critical finding is that isomers with a hydroxyl group in the ortho (2-position) relative to the methyl ester group tend to exhibit stronger antifeedant effects. researchgate.netlookchem.com The most active compounds in the series, such as methyl 2-hydroxy-3-methoxybenzoate and methyl 2-hydroxy-5-methoxybenzoate, share this feature. lookchem.com
For this compound, the substituents are on the 3 and 5 positions. While this specific substitution pattern was not evaluated in the aforementioned antifeedant study, the electronic properties of these groups are known to influence biological activity. The methoxy group (-OCH3) is an electron-donating group, which can affect the electron density of the aromatic ring and its interaction with biological targets. researchgate.net The methyl group (-CH3) is also electron-donating and increases the compound's lipophilicity, which can enhance its ability to penetrate biological membranes. The combined electronic and steric effects of the 3-methoxy and 5-methyl groups would define the specific biological profile of the molecule.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models use statistical methods to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. nih.gov Such models are valuable for predicting the activity of untested compounds and for optimizing lead structures. nih.gov
While a specific QSAR model for the antifeedant activity of this compound has not been developed, a hypothetical model would involve calculating various descriptors for a series of related benzoate derivatives. These descriptors could include:
Lipophilicity parameters (e.g., LogP): To model the compound's ability to partition into biological membranes.
Electronic parameters (e.g., Hammett constants): To quantify the electron-donating or -withdrawing effects of substituents on the benzene (B151609) ring.
Steric parameters (e.g., Taft parameters, van der Waals volume): To describe the size and shape of the molecule and its substituents, which can influence binding to a receptor.
Topological indices: To represent molecular structure and branching.
By correlating these descriptors with experimentally determined antifeedant activity, a predictive mathematical equation could be established. Such a model would help in designing novel benzoate derivatives with potentially enhanced pest management properties.
Computational Modeling and Cheminformatics in Methyl 3 Methoxy 5 Methylbenzoate Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In research involving Methyl 3-methoxy-5-methylbenzoate, this compound often serves as a key intermediate or scaffold for the synthesis of more complex molecules designed to interact with specific biological targets. scispace.com
For instance, derivatives of this compound have been synthesized and evaluated as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. In these studies, molecular docking simulations are employed to understand how the synthesized inhibitors might bind to the kinase's active site. Researchers have used this technique to study inhibitors derived from this scaffold against targets like the ROS1 receptor tyrosine kinase and Src kinase. scispace.com
The process typically involves:
Target Preparation: Obtaining the 3D structure of the target protein, often from a public repository like the Protein Data Bank (PDB).
Ligand Preparation: Generating the 3D structure of the inhibitor molecule derived from this compound and optimizing its geometry.
Docking Simulation: Using software to place the ligand into the target's binding site in numerous possible conformations and orientations.
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The most stable, lowest-energy poses are then analyzed to predict key binding interactions, such as hydrogen bonds and hydrophobic contacts.
These simulations provide valuable hypotheses about the mechanism of action. For example, docking results can show that a specific part of the inhibitor, like a pyridine (B92270) ring, points towards the protein surface, or that the removal of a methoxy (B1213986) group might weaken binding, thus guiding the next cycle of drug design. scispace.com
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction Modeling
Below is a table of predicted ADMET and physicochemical properties for this compound, generated from standard computational algorithms.
| Property | Predicted Value | Implication |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | Compliant with Lipinski's Rule (<500), suggesting good potential for absorption. |
| LogP (Lipophilicity) | 2.15 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (≤5). |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10). |
| Polar Surface Area | 35.53 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Aqueous Solubility | Moderately soluble | The ester and ether groups contribute to some water solubility. |
| GI Absorption | High (Predicted) | Based on physicochemical properties, high absorption from the gastrointestinal tract is expected. |
This data is computationally predicted and serves as a theoretical estimation.
Virtual Screening and Ligand-Based Drug Design Approaches
This compound serves as an excellent starting point, or scaffold, for virtual screening and ligand-based drug design. In this context, it is not the final active molecule but rather a foundational piece used to generate a large library of related compounds.
Ligand-Based Design: This approach is used when the structure of the biological target is unknown but a set of active molecules has been identified. However, in the case of this compound, it is more frequently used as a building block in a structure-based design workflow. Research has demonstrated its role as a key intermediate in the multi-step synthesis of novel kinase inhibitors. scispace.com
Virtual Screening: This process involves computationally evaluating large libraries of molecules to identify those most likely to bind to a drug target. The process, as it relates to our subject compound, unfolds as follows:
Scaffold Identification: this compound is chosen as a core scaffold due to its synthetic accessibility and desirable chemical features.
Library Generation: A virtual library of derivatives is created by computationally adding various functional groups and substituents to the core scaffold.
Filtering and Docking: This library is then filtered based on ADMET properties (as described in 6.2) to remove non-drug-like molecules. The remaining compounds are then docked into the active site of a biological target (like ROS1 kinase).
Hit Identification: The top-scoring molecules from the docking simulation are identified as "hits" for chemical synthesis and biological testing.
This strategy allows researchers to explore a vast chemical space efficiently, prioritizing the synthesis of compounds with the highest probability of success.
Electrostatic Potential Mapping for Reactivity and Interaction Prediction
Electrostatic potential (ESP) mapping is a computational technique that calculates and visualizes the electrostatic potential on the electron density surface of a molecule. This map is invaluable for predicting chemical reactivity and non-covalent interactions. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, an ESP map would reveal:
Negative Potential (Red): The oxygen atoms of the carbonyl group (C=O) and the methoxy group (-OCH₃) would be the most electron-rich areas. These sites are the primary locations for hydrogen bonding with hydrogen bond donors in a receptor active site.
Positive Potential (Blue): The area around the hydrogen atoms of the methyl groups would show a slight positive potential.
Reactivity: The carbonyl carbon of the ester group is electrophilic and represents a key site for nucleophilic attack, a reaction that is indeed exploited in the synthesis of more complex derivatives. scispace.com The aromatic ring itself can participate in electrophilic aromatic substitution, with the existing methoxy and methyl groups directing new substituents.
This analysis helps chemists predict how the molecule will interact with biological targets and what chemical reactions it is likely to undergo, aiding in both drug design and synthesis planning.
Conformational Analysis and 3D Structure Generation
Before any meaningful molecular docking or simulation can occur, an accurate three-dimensional (3D) structure of the molecule must be generated. For a flexible molecule like this compound, which has rotatable bonds (e.g., C-O bonds of the ester and ether), it can exist in multiple low-energy shapes or conformers.
Conformational analysis is the systematic study of these different conformers to find the most stable, low-energy states. In the context of drug design research involving this compound, this process is a critical preparatory step for docking simulations. Research protocols explicitly mention that compounds are built using software interfaces and then subjected to energy minimization using computational mechanics or quantum chemistry methods.
Following energy minimization, a "Systematic Conformational Search" is often performed. This algorithm systematically rotates the flexible bonds in the molecule, calculates the energy of each resulting conformation, and identifies a set of low-energy structures. The resulting conformers represent the most likely shapes the molecule will adopt in a biological environment. Using the correct, low-energy conformer in a docking simulation is crucial for obtaining a predictive and accurate binding pose.
Data Mining and Integration with Chemical and Biological Databases
Modern chemical research is heavily reliant on the mining and integration of data from vast public and private databases. The study of this compound and its derivatives is no exception, leveraging a network of information resources.
Chemical Databases:
Databases such as PubChem, ChemSpider, and Reaxys are used to retrieve fundamental information about this compound, including its structure, physical properties, known reactions, and commercial suppliers. Researchers use this data to plan synthetic routes.
Biological and Structural Databases:
The Protein Data Bank (PDB) is the most critical resource in this area. Researchers mine the PDB to download the experimentally determined 3D structures of target proteins, such as Src kinase (e.g., PDB ID: 4MXO) or homology models of ROS1 kinase. scispace.com These structures are the essential starting point for molecular docking simulations.
Integration: The power of this approach lies in the integration of data. For example, a research workflow might begin by identifying this compound in a chemical database as a suitable starting material. A virtual library is then created and docked against a target structure from the PDB. The results of the simulation (binding energies) are then correlated with experimental biological data (such as IC₅₀ values from kinase inhibition assays) to build a structure-activity relationship (SAR) model. This integrated data-driven approach is fundamental to modern, computationally-assisted drug discovery.
Natural Product Isolation, Biosynthesis, and Metabolomic Profiling
Isolation from Diverse Natural Sources (e.g., Plant Extracts, Fungal Metabolites)
Methyl 3-methoxy-5-methylbenzoate has been identified as a secondary metabolite in lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium. Lichens are known producers of a diverse array of unique chemical compounds. nih.gov Specifically, this compound is related to other lichen metabolites like methyl 2,4-dihydroxy-6-methylbenzoate, which has been isolated from the lichen Parmotrema tinctorum. nih.govnih.gov The isolation of these compounds typically involves extraction from the lichen thallus using organic solvents, followed by chromatographic purification techniques to separate the individual components.
| Natural Source Organism | Compound Class | Isolated Compound(s) | Reference(s) |
| Parmotrema tinctorum (Lichen) | Benzenediol derivative | Methyl 2,4-dihydroxy-6-methylbenzoate | nih.gov, nih.gov |
Elucidation of Biosynthetic Pathways and Precursor Incorporation Studies (e.g., Stable Isotope Labeling)
The biosynthesis of this compound originates from the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi, bacteria, and plants. ontosight.aiwikipedia.org The core structure is derived from orsellinic acid (OSA). ontosight.aiwikipedia.org
The key steps in the proposed biosynthetic pathway are:
Polyketide Formation : The pathway begins with the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, catalyzed by a Type I or Type III polyketide synthase (PKS) enzyme, known as orsellinic acid synthase (OAS). ontosight.ainih.gov This series of reactions forms a linear poly-β-keto chain.
Cyclization : The polyketide chain undergoes an intramolecular aldol (B89426) condensation and aromatization to form the characteristic aromatic ring of orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). wikipedia.orgfrontiersin.org
Hydroxylation and O-Methylation : Subsequent modifications of the orsellinic acid core are required. In the biosynthesis of the related compound 3-methoxy-5-methyl naphthoic acid, a P450 hydroxylase first introduces a hydroxyl group, which is then methylated by an O-methyltransferase (OMT). rsc.org A similar sequence is presumed for this compound, where a hydroxyl group is introduced at the C3 position of the orsellinic acid-derived intermediate, followed by methylation. The methyl group is typically supplied by the co-substrate S-adenosyl-L-methionine (SAM). nih.govfrontiersin.org
Esterification : The final step is the esterification of the carboxylic acid group with methanol (B129727) to form the methyl ester. This reaction can be catalyzed by a carboxyl methyltransferase.
Precursor incorporation studies using stable isotope labeling would be the definitive method to elucidate this pathway. By feeding the organism with ¹³C-labeled acetate (B1210297) (the precursor for acetyl-CoA and malonyl-CoA) and ¹³C- or ²H-labeled methionine (the precursor for the methoxy (B1213986) group via SAM), the specific incorporation pattern into the final this compound molecule could be traced using NMR or mass spectrometry, confirming the polyketide origin and the methylation step.
Characterization of Enzymatic Machinery Involved in Biosynthesis
The biosynthesis of this compound involves several key classes of enzymes. While the specific enzymes for this exact compound have not been fully characterized, extensive research on analogous pathways in fungi and plants provides a clear picture of the required enzymatic machinery. nih.govnih.gov
Polyketide Synthase (PKS) : The central enzyme is an orsellinic acid synthase (OAS). nih.govnih.gov Both fungal non-reducing PKSs (NR-PKSs) and plant Type III PKSs have been identified that can produce orsellinic acid. nih.govfrontiersin.org For example, two redundant PKS genes (PKS1 and PKS2) were identified in a stereaceous basidiomycete, both of which were confirmed to be orsellinic acid synthases when expressed heterologously. nih.gov In the plant Rhododendron dauricum, an orcinol (B57675) synthase (ORS) was identified that produces orsellinic acid as a minor product. frontiersin.org
O-Methyltransferase (OMT) : Following the formation of a hydroxylated intermediate, an O-methyltransferase is essential for adding the methoxy group. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. frontiersin.org Plant OMTs are well-characterized and are classified based on their structure and substrate specificity. frontiersin.org Fungal OMTs are also crucial in the biosynthesis of many secondary metabolites. nih.gov For instance, the enzyme AziB2 was identified as an O-methyltransferase in the biosynthesis of the azinomycin B, which contains a 3-methoxy-5-methylnaphthoic acid moiety. rsc.org
Hydroxylases : A cytochrome P450 monooxygenase is often required to introduce the hydroxyl group onto the aromatic ring before methylation. rsc.orgnih.gov In the biosynthesis of azinomycin B, the P450 hydroxylase AziB1 catalyzes the regiospecific hydroxylation at the C3 position of 5-methyl-naphthoic acid. rsc.org
Carboxyl Methyltransferase/Esterase : The final esterification step could be catalyzed by a specific methyltransferase or, in some cases, by a lipase (B570770) enzyme under specific conditions, such as the Candida rugosa lipase which can synthesize methyl benzoate (B1203000). nih.gov
Metabolic Fingerprinting and Profiling using Advanced Chromatographic Techniques (e.g., RP-HPLC)
Metabolic profiling is a key strategy for identifying and quantifying secondary metabolites like this compound within a complex biological extract. oup.comcapes.gov.br Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary analytical tool for this purpose due to its high resolution and reproducibility. nih.govresearchgate.net
In a typical RP-HPLC analysis, an extract from a fungal or lichen culture is separated on a nonpolar stationary phase (like a C18 column). A polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol with acid modifiers like formic or phosphoric acid, is used to elute the compounds. sielc.comejpmr.com Detection is commonly performed using a diode-array detector (DAD) or a mass spectrometer (MS). oup.com MS-based metabolomics, in particular, provides detailed structural information and allows for the tentative identification of compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
| Parameter | Typical Condition | Purpose | Reference(s) |
| Technique | RP-HPLC | Separation of semi-polar to non-polar metabolites | sielc.com, ejpmr.com |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation | ejpmr.com, researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of compounds based on polarity | sielc.com, ejpmr.com |
| Modifier | Formic acid or Phosphoric acid | Improves peak shape and provides ions for MS | sielc.com |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | Compound detection and identification | ejpmr.com, usda.gov |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency | ejpmr.com, researchgate.net |
This approach allows for "metabolic fingerprinting," where the HPLC chromatogram serves as a characteristic signature of the organism's metabolic state under specific culture conditions. nih.gov
Discovery and Identification of Novel Natural Products Containing the Methylbenzoate Moiety
The methylbenzoate moiety is a common structural feature in a wide range of natural products, particularly those derived from fungi and lichens via the polyketide pathway. nih.gov Modern discovery efforts often combine genome mining with heterologous expression to uncover novel compounds. rsc.org By searching fungal genomes for polyketide synthase (PKS) genes, researchers can identify biosynthetic gene clusters that may produce new molecules. nih.govrsc.org
These clusters can then be expressed in a well-characterized host organism, like Aspergillus oryzae, to produce the corresponding metabolites for isolation and structural elucidation. nih.govrsc.org This synthetic biology approach has successfully led to the discovery of novel compounds, including new macrolides and other polyketides. rsc.org Marine-derived fungi, especially from the genus Penicillium, are a particularly rich source of new bioactive natural products, with hundreds of novel compounds being identified in recent years. nih.gov The ongoing chemical investigation of these organisms frequently yields new derivatives and analogs of known compounds, including those containing the methylbenzoate scaffold. nih.govemory.edu
| Novel Compound Class | Source Organism Type | Discovery Approach | Reference(s) |
| Meroterpenoids | Fungi, Plants | Genomics and transcriptomics | nih.gov |
| Prenylphenols | Basidiomycete Fungi | Genome mining and heterologous expression | nih.gov |
| Macrolides | Macrophomina phaseolina (Fungus) | Genome mining and heterologous expression | rsc.org |
| Diverse Secondary Metabolites | Marine-derived Penicillium | Chemical isolation from fungal cultures | nih.gov |
Future Research Directions and Translational Perspectives
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of Methyl 3-methoxy-5-methylbenzoate and related aromatic esters is undergoing a paradigm shift towards more efficient and environmentally benign processes. Traditional methods are often being replaced by innovative strategies that offer higher yields, reduced reaction times, and milder conditions. Future research will likely focus on refining these approaches. For instance, methods combining enzymatic and visible-light catalysis have been shown to be highly efficient for creating related heterocyclic structures, achieving high yields in minutes under an air atmosphere. nih.gov Another area of development is the use of novel catalysts, such as noble-metal-based bimetallic oxide clusters, which enable C-H bond activation reactions using molecular oxygen as the sole oxidant, making the process significantly greener. labmanager.com These Cross-Dehydrogenative Coupling (CDC) reactions are noted for their atom economy, minimizing waste by using reactants efficiently. labmanager.com
Further innovation is expected in the application of microwave-assisted synthesis, which has been demonstrated to shorten reaction times from hours to minutes while improving stereoselectivity in organocatalytic reactions. unimi.it Additionally, the development of co-production methods, where substituted toluene (B28343) is oxidized to concurrently produce substituted benzaldehydes, benzyl (B1604629) alcohols, and benzoic acids, presents a sustainable and economically viable industrial process. patsnap.com These advanced methodologies promise to make the synthesis of this compound and its derivatives more scalable and sustainable.
Exploration of Novel Biological Targets and Therapeutic Applications
This compound serves as a crucial building block in the synthesis of a variety of therapeutically promising molecules. psu.edursc.orgscispace.comtandfonline.comtandfonline.com Research has demonstrated its use as a key intermediate in the creation of novel phenylaminopyrimidine (PAP) and pyrimidine-4-yl-ethanol derivatives with potential anticancer properties. psu.edursc.orgtandfonline.comtandfonline.com
One significant area of future investigation is the development of kinase inhibitors. Kinases are critical regulators of cellular processes, and their deregulation is linked to cancer. tandfonline.com Compounds derived from this compound have been designed as potential inhibitors of ROS1 kinase and FLT3 kinase, which are implicated in various cancers. psu.edutandfonline.comtandfonline.com For example, a PAP lead compound synthesized using this intermediate showed potent and lethal effects across a wide range of cancer cell lines. rsc.org Further research will focus on optimizing these lead compounds to enhance their potency and selectivity.
Another promising avenue is the targeting of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for cancer cell proliferation. nih.gov Studies on other methyl benzoate (B1203000) derivatives have shown inhibitory effects on key PPP enzymes like glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), suggesting that derivatives of this compound could be explored for similar activities. nih.gov Additionally, this compound is cited in patents for inhibitors of TAF1, a component of the chromatin complex, indicating its potential role in developing epigenetic therapies. googleapis.comgoogle.com The structural backbone provided by this compound is also relevant for developing inhibitors against targets like VEGFR-2, which is involved in angiogenesis in non-small cell lung cancer. nih.gov
Table 1: Investigated Biological Targets for Derivatives of this compound
| Biological Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | ROS1, FLT3, src-kinase, VEGFR-2 | Cancer (e.g., Colorectal, Non-small cell lung) | psu.edursc.orgtandfonline.comtandfonline.comnih.gov |
| Metabolic Enzymes | G6PD, 6PGD (Pentose Phosphate Pathway) | Cancer, Malaria | nih.gov |
| Epigenetic Regulators | TAF1 (Transcription initiation factor TFIID subunit 1) | Cancer | googleapis.comgoogle.com |
Advancement of Computational Tools for Predictive Modeling and Rational Design
Computational chemistry is becoming indispensable in modern drug discovery, and its application to this compound and its derivatives is set to accelerate research. Tools for computer-aided drug design (CADD) and artificial intelligence in drug discovery (AIDD) are rapidly evolving, improving the speed and efficiency of developing new therapeutics. acs.org
Molecular docking simulations, using software like AutoDock, are already being employed to predict how methyl benzoate derivatives bind to biological targets such as enzymes in the pentose phosphate pathway. nih.govscripps.edu These in silico studies help to elucidate inhibition mechanisms and correlate strongly with in vitro results, guiding the design of more effective inhibitors. nih.gov Future efforts will leverage more advanced algorithms for molecular docking and scoring to enhance the prediction of ligand-receptor interactions. acs.org
Beyond docking, quantitative structure-activity relationship (QSAR) models and machine learning (ML) algorithms are powerful tools for designing novel compounds. nih.govacs.org ML can learn from existing chemical and biological data to predict the activities of untested molecules, prioritize candidates for synthesis, and even generate new molecular structures. acs.org For instance, random forest models are used to predict sites of metabolism, a critical aspect of drug design. cambridgemedchemconsulting.com The integration of these computational approaches will enable a more rational design of therapeutics derived from this compound, optimizing for both efficacy and favorable pharmacokinetic properties.
Table 2: Computational Tools in Small Molecule Drug Discovery
| Tool/Approach | Application | Relevance to this compound | Reference |
|---|---|---|---|
| Molecular Docking (e.g., AutoDock) | Predicts binding orientation of small molecules to a protein target. | Estimating inhibition mechanisms and binding energy for derivatives targeting enzymes like G6PD and 6PGD. | nih.govscripps.edu |
| QSAR (Quantitative Structure-Activity Relationship) | Relates chemical structure to biological activity using statistical models. | Building predictive models for the therapeutic activity of newly designed benzoate derivatives. | acs.orgnih.gov |
| Machine Learning (ML) / Artificial Intelligence (AI) | Predicts compound activities, sites of metabolism, and generates novel structures. | Accelerating the design and optimization of lead compounds derived from the core structure. | acs.orgcambridgemedchemconsulting.com |
| Mechanistic Mathematical Modeling | Uses differential equations to model the spatiotemporal dynamics of molecules. | Predicting the transport and distribution of small molecule derivatives at cellular and subcellular levels. | nih.gov |
Integration of Green Chemistry Principles in Chemical Synthesis
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including aromatic esters like this compound. Future research will intensify the focus on creating manufacturing processes that are not only efficient but also environmentally sustainable. This involves minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.
A key area of development is biocatalysis, which utilizes enzymes like lipases for ester synthesis. researchgate.net Enzymatic reactions offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of byproducts. researchgate.net The development of robust, immobilized enzymes allows for their reuse across multiple reaction cycles and their application in continuous flow systems, which are ideal for industrial-scale production. rsc.org Solvent-free reaction conditions, such as using solid-liquid phase transfer catalysis (PTC) or acidic catalysis in dry media, represent another significant green chemistry approach that simplifies procedures and reduces environmental impact. researchgate.netscilit.com The combination of these techniques with energy-efficient activation methods like microwave irradiation further enhances the sustainability profile of ester synthesis. researchgate.net The goal is to develop a generic approach that balances catalyst activity, stability, and biodegradability, ensuring that the production of valuable chemicals from intermediates like this compound aligns with modern sustainability standards. rsc.org
Multi-Omics Data Integration for Comprehensive Biological Understanding
To fully understand the therapeutic potential and mechanisms of action of compounds derived from this compound, future research must adopt a systems-level perspective. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—is emerging as a transformative strategy in drug discovery. nygen.iopharmalex.com This approach provides a holistic view of disease biology and drug response that cannot be captured by single-omics studies alone. northeastern.edumdpi.com
By integrating different layers of biological data, researchers can identify and validate novel drug targets with greater confidence, elucidate complex signaling pathways affected by a drug, and discover biomarkers for patient stratification. nygen.ionortheastern.edunih.gov For example, combining transcriptomic and proteomic data can offer a dynamic view of how a potential drug modulates cellular pathways, revealing critical points for therapeutic intervention. nygen.io This comprehensive understanding helps to de-risk drug development by identifying potential off-target effects early and building a stronger, evidence-based case for precision medicine strategies. nygen.iopharmalex.com As the pharmaceutical industry continues to embrace precision medicine, the ability to analyze and interpret integrated multi-omics datasets will be central to translating promising chemical scaffolds, such as those derived from this compound, into effective and targeted therapies. pharmalex.comnih.gov
Q & A
Q. What are the optimal conditions for synthesizing Methyl 3-methoxy-5-methylbenzoate via esterification?
- Methodological Answer : A common approach involves reacting the corresponding benzoic acid derivative (e.g., 3-methoxy-5-methylbenzoic acid) with methanol in the presence of a catalyst. For example, describes a reflux method using sodium hydroxide in ethanol/water to hydrolyze esters, which can be reversed for esterification by substituting acidic conditions. A typical protocol includes dissolving the acid in methanol, adding concentrated sulfuric acid (1–2 drops), and refluxing for 4–6 hours. The product is isolated via neutralization, extraction with ethyl acetate, and purification via column chromatography (CH₂Cl₂/EtOAc gradients) .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- TLC : Monitor reaction progress using silica gel plates with UV visualization (e.g., CH₂Cl₂/EtOAc = 3:1 as mobile phase) .
- NMR : Compare ¹H/¹³C NMR spectra with literature data for methoxy (δ ~3.8 ppm) and methyl ester (δ ~3.9 ppm) groups. highlights the importance of verifying substituent positions via coupling constants in aromatic regions .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95% by area under the curve) .
Q. What safety protocols are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
- Use inert atmospheres (N₂/Ar) for reactions involving moisture-sensitive reagents (e.g., thionyl chloride for acid chloride intermediates, as in ).
- Employ flame-retardant lab coats, nitrile gloves, and sealed containers to prevent static discharge (per ).
- Ensure fume hood ventilation and proximity to emergency eye wash stations during reflux or distillation steps .
Advanced Research Questions
Q. How can contradictory NMR and mass spectrometry data be resolved for this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals (e.g., methyl vs. methoxy groups).
- High-Resolution MS : Confirm molecular formulas (e.g., C₁₀H₁₂O₃ for the parent compound) to rule out impurities. suggests cross-referencing with databases like NIST for spectral validation .
- 2D NMR (COSY, HSQC) : Resolve coupling ambiguities in aromatic regions, particularly for para/meta substituents .
Q. What strategies mitigate side reactions during the functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., methyl ester) using tert-butyl groups to prevent nucleophilic attack during electrophilic substitutions .
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to avoid dehalogenation byproducts (inspired by ’s triazine-based protocols) .
- Temperature Control : Maintain reaction temperatures below 70°C to prevent ester hydrolysis (observed in ’s reflux conditions) .
Q. How do solvent polarity and pH affect the stability of this compound in long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) in varying solvents (e.g., DMSO, ethanol). Monitor via HPLC for ester hydrolysis or oxidation.
- pH Dependence : Store in neutral conditions (pH 6–8); acidic/basic environments promote ester cleavage (as shown in ’s hydrolysis protocol) .
- Desiccants : Use silica gel in airtight containers to minimize moisture exposure, critical for hygroscopic analogs .
Q. What computational tools can predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. ’s triazine coupling reactions align with Fukui indices for predicting regioselectivity .
- MD Simulations : Model solvent interactions to optimize reaction media (e.g., THF vs. DMF for SNAr reactions) .
- Retrosynthesis Software : Tools like Chematica can propose alternative synthetic routes for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
